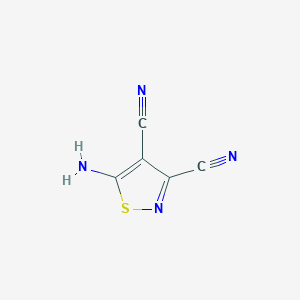

5-Aminoisothiazole-3,4-dicarbonitrile

Description

Structure

2D Structure

Properties

CAS No. |

100326-56-5 |

|---|---|

Molecular Formula |

C5H2N4S |

Molecular Weight |

150.16 g/mol |

IUPAC Name |

5-amino-1,2-thiazole-3,4-dicarbonitrile |

InChI |

InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |

InChI Key |

BZPKVNVQNNDLSH-UHFFFAOYSA-N |

SMILES |

C(#N)C1=C(SN=C1C#N)N |

Canonical SMILES |

C(#N)C1=C(SN=C1C#N)N |

Synonyms |

3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

5-Aminoisothiazole-3,4-dicarbonitrile can be synthesized through various methods involving the cyclization of appropriate precursors. The compound features a unique isothiazole ring structure that contributes to its chemical reactivity and biological properties. The synthesis typically involves reactions with thiourea derivatives and carbonitriles under controlled conditions to yield the desired product with high purity and yield .

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

- Anticancer Activity : Several studies have shown that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

- Antiviral Properties : The isothiazole ring has been linked to antiviral activity, with some derivatives showing efficacy against poliovirus and hepatitis C virus . This suggests potential applications in developing antiviral therapeutics.

- Neuroprotective Effects : Research indicates that certain derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease .

Therapeutic Potential

The therapeutic potential of this compound is vast:

- Cancer Therapy : The compound's ability to inhibit key kinases involved in cancer progression positions it as a promising candidate for cancer therapy. Specific derivatives have shown IC50 values in the low micromolar range against various cancer types .

- Microbicides : The stability of isothiazoles against enzymatic degradation allows for their use in microbicide formulations, which can be effective against a range of pathogens while minimizing dosing frequency .

- Plant Growth Regulators : Some derivatives have been identified as effective plant growth regulators and fungicides, indicating their utility in agricultural applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several 5-aminoisothiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the isothiazole ring exhibited enhanced anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antiviral Research

Another investigation focused on the antiviral properties of 5-aminoisothiazole derivatives against hepatitis C virus. The study revealed that certain compounds could inhibit viral replication effectively, suggesting their potential as leads for antiviral drug development .

Summary Table of Applications

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxicity against multiple cancer types | IC50 values in low micromolar range |

| Antiviral | Inhibition of poliovirus and HCV | Effective against viral replication |

| Neuroprotection | Potential benefits for Parkinson's disease | Neuroprotective effects observed |

| Microbicides | Stability against enzymatic degradation | Prolonged action with reduced dosing frequency |

| Agricultural | Plant growth regulation | Effective fungicides identified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Aminoisothiazole-3,4-dicarbonitrile with structurally related heterocyclic compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Group Comparison

Key Observations

Heteroatom Influence :

- The isothiazole’s sulfur atom enhances electrophilic substitution reactivity compared to pyrrole (N only) or isoxazole (O and N). Sulfur’s larger atomic size also increases ring stability under acidic conditions .

- Pyrazole derivatives (two N atoms) exhibit strong hydrogen-bonding capacity, making them common in drug design .

Synthetic Pathways: Pyrrole derivative (): Synthesized via Sn/ethanol-mediated reaction of tetracyanoethylene (TCNE) with HCl gas, yielding 74% product. This method highlights the role of Lewis acids in cyclization . Pyrazole derivatives (): Pfitzinger synthesis (using isatin derivatives in basic conditions) generates pyrazoloquinolines, demonstrating adaptability for pharmacologically active compounds . Isoxazole derivative (): Typically synthesized via cyclocondensation of hydroxylamine with diketones, emphasizing the role of oxygen in ring formation .

Applications :

- Pyrrole derivative : Used in pharmaceuticals, pesticides, and polymers due to its halogenated and electron-withdrawing groups .

- Pyrazole derivatives : Central to anticancer and antimicrobial agents; their dicarbonitrile groups facilitate further functionalization .

- Isoxazole derivative : Methyl groups enhance lipophilicity, favoring applications in agrochemicals .

Research Findings and Data Trends

Table 2: Reactivity and Application Highlights

Contradictions and Limitations

- Synthesis Efficiency: The pyrrole derivative achieves 74% yield using Sn/ethanol , whereas pyrazole derivatives often require multi-step protocols, reducing scalability .

- Stability: Isoxazoles (e.g., 5-Amino-3,4-dimethyl-isoxazole) exhibit superior thermal stability compared to sulfur-containing isothiazoles, which may decompose under prolonged heating .

Preparation Methods

β-Keto Thioester Annulation

A metal-free annulation strategy using β-keto thioesters and ammonium acetate (NH₄OAc) has been reported for synthesizing 3,5-disubstituted isothiazoles. This (4+1) cyclization approach forms consecutive C–N and S–N bonds in a single pot. Adapting this method to incorporate dicarbonitrile groups would require β-keto thioesters derived from malononitrile, a modification yet to be explored in published studies.

Comparative Analysis of Synthesis Methods

The table below summarizes the key attributes of the primary preparation methods:

Q & A

Q. What are the common synthetic routes for 5-Aminoisothiazole-3,4-dicarbonitrile and its derivatives?

A widely used method involves condensation reactions of amino-substituted precursors with carbonyl-containing reagents. For example, 3-amino-5-phenylamino-2,4-dicarbonitrile reacts with diverse reagents (e.g., aldehydes, ketones) under reflux conditions in ethanol or acetic acid to yield thienopyridine or pyrimidine derivatives . Another approach employs triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) condensed with substituted benzaldehydes in absolute ethanol under glacial acetic acid catalysis, followed by reflux and solvent evaporation . These methods emphasize temperature control, solvent selection, and acid catalysis for optimal yields.

Q. What spectroscopic methods are recommended for structural characterization of derivatives?

Structural confirmation requires a combination of ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS). For example, derivatives such as benzo[d]imidazoles and thienopyrimidines were characterized using ¹H-NMR (to identify substituent environments) and ¹³C-NMR (to confirm carbonitrile groups) . Elemental analysis is critical for verifying chemical composition, while X-ray crystallography resolves ambiguities in cases of potential ring-opening or rearrangement (e.g., distinguishing isoxazole vs. thiadiazole products) .

Q. What safety protocols are essential when handling this compound?

Researchers must adhere to strict safety measures:

- Use fume hoods and personal protective equipment (PPE), including gloves, goggles, and lab coats.

- Avoid prolonged storage due to potential degradation and increased hazard .

- Dispose of unused material via certified hazardous waste protocols, complying with federal and local regulations .

Advanced Research Questions

Q. How can contradictions in reaction outcomes during derivative synthesis be resolved?

Contradictions often arise from subtle variations in reaction conditions. For instance, using 1,3-cyclohexanedione under ethanol reflux may yield dihydroisoxazolo[5,4-b]pyridines instead of expected annulated products due to solvent-dependent cyclization pathways . To resolve such issues:

- Conduct systematic screenings of solvents (e.g., EtOH vs. HOAc mixtures) and temperatures.

- Validate products via X-ray crystallography to distinguish structural isomers .

- Compare kinetic vs. thermodynamic control mechanisms using time-resolved NMR .

Q. How can reaction conditions be optimized for incorporating specific substituents into the core structure?

Substituent compatibility depends on electronic and steric factors. For example:

- Electron-withdrawing groups (e.g., nitro, bromo): Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) to enhance reactivity .

- Bulky substituents : Extend reaction times (8–12 hours) and employ catalytic bases (e.g., K₂CO₃) to mitigate steric hindrance .

- Fluorinated groups : Prioritize anhydrous conditions to prevent hydrolysis of sensitive intermediates .

Q. What mechanistic considerations influence product distribution in reactions involving this compound?

Mechanistic pathways are highly dependent on reagent nucleophilicity and reaction medium:

- Boulton-Katritzky rearrangement : Condensation with arylisothiocyanates can lead to 1,2,4-thiadiazoles instead of isothiazole derivatives, requiring DFT calculations to map energy barriers .

- Ring-opening vs. cyclization : In reactions with Meldrum’s acid, competitive pathways may yield 4,7-dihydroisoxazolo[5,4-b]pyridinones, necessitating in situ IR monitoring to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.